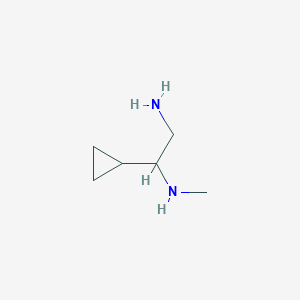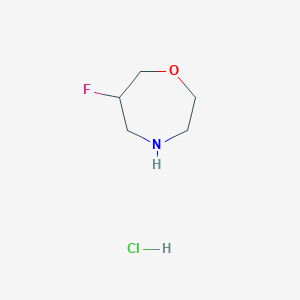
1-Cyclopropyl-n1-methylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-n1-methylethane-1,2-diamine is an organic compound with the molecular formula C6H14N2 It is a diamine, meaning it contains two amine groups (-NH2), and features a cyclopropyl group attached to the ethane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Cyclopropyl-n1-methylethane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with formaldehyde and hydrogen cyanide, followed by reduction with hydrogen in the presence of a catalyst. The reaction conditions typically include:
Temperature: 50-100°C
Pressure: 1-5 atm
Catalyst: Palladium on carbon (Pd/C)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclopropyl-n1-methylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted diamines.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-n1-methylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and polymers.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-n1-methylethane-1,2-diamine involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The cyclopropyl group enhances its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylamine: A simpler analog with a single amine group.
N-Methylcyclopropylamine: Contains a methyl group attached to the nitrogen atom.
1,2-Diaminocyclopropane: Features two amine groups attached to a cyclopropane ring.
Uniqueness
1-Cyclopropyl-n1-methylethane-1,2-diamine is unique due to its combination of a cyclopropyl group and two amine groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H14N2 |
|---|---|
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
1-cyclopropyl-N-methylethane-1,2-diamine |
InChI |
InChI=1S/C6H14N2/c1-8-6(4-7)5-2-3-5/h5-6,8H,2-4,7H2,1H3 |
Clave InChI |
KBFFLFNTBFWDJQ-UHFFFAOYSA-N |
SMILES canónico |
CNC(CN)C1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![methyl (1S,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13511208.png)


![tert-butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate](/img/structure/B13511229.png)


